

Beta-D-Xylofuranose: A Versatile Precursor for Antiviral Drug Synthesis

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Compound of Interest

Compound Name: *Beta-D-Xylofuranose*

Cat. No.: *B3051930*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-D-Xylofuranose, a five-carbon sugar, serves as a valuable and versatile chiral starting material for the synthesis of a diverse range of nucleoside analogs with potent antiviral activity. Its inherent stereochemistry provides a scaffold for the creation of molecules that can mimic natural nucleosides and interfere with viral replication processes. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of antiviral compounds derived from **Beta-D-Xylofuranose**: 3'-Deoxy-3'-fluoro-beta-D-xylofuranosyl nucleosides, β -D-Xylofuranosyl nucleoside phosphonates, and β -D-2',3'-dideoxy-3'-fluorocytidine (β -D-Fd4C).

Mechanism of Action of Xylofuranose-Based Antiviral Nucleosides

Nucleoside analogs derived from **Beta-D-Xylofuranose** exert their antiviral effects primarily by targeting viral polymerases, such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase. Once inside a host cell, these analogs are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates then act as competitive inhibitors or alternative substrates for the viral polymerase. Incorporation of the modified nucleoside into the

growing viral RNA or DNA chain leads to premature chain termination, thus halting viral replication. The unique stereochemistry of the xylofuranose sugar moiety can influence the binding affinity to the viral polymerase and the efficiency of incorporation, contributing to the compound's antiviral potency and selectivity.

Data Presentation

Antiviral Activity of 3'-Deoxy-3'-fluoro-beta-D-xylofuranosyl Nucleoside Analogs

Compound	Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)uracil	Duck Hepatitis B Virus (DHBV)	Primary Duck Hepatocytes	40.6	>100	>2.5	[1]
1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymine	Duck Hepatitis B Virus (DHBV)	Primary Duck Hepatocytes	3.8	>100	>26.3	[1]
1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymine	Human Hepatitis B Virus (HBV)	2.2.15 cells	19.2	>100	>5.2	[1]
3'-deoxy-3'-fluoroadenosine	Tick-borne encephalitis virus (TBEV)	PS cells	1.6 - 2.2	>25	>11.4 - 15.6	[2][3]
3'-deoxy-3'-fluoroadenosine	Zika virus (ZIKV)	PS cells	1.1	>25	>22.7	[2][3]
3'-deoxy-3'-fluoroadenosine	West Nile virus (WNV)	PS cells	4.7	>25	>5.3	[2][3]

Antiviral Activity of β -D-Xylofuranosyl Nucleoside Phosphonate Analogs

Compound	Virus	Cell Line	EC50 (μ M)	CC50 (μ M)	Selectivity Index (SI)	Reference
Adenine-containing analogue	Measles virus (MeV)	Not specified	12	Not specified	Not specified	[4]
Adenine-containing analogue	Enterovirus -68 (EV-68)	Not specified	16	Not specified	Not specified	[4][5]

Antiviral Activity of β -D-Fd4C and Related Compounds

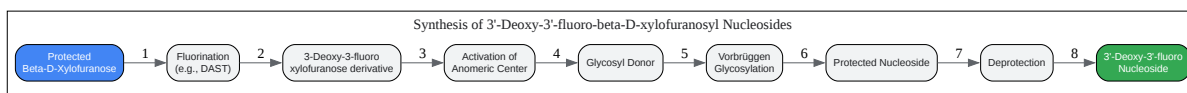
Compound	Virus	Cell Line	EC50 (μ M)	CC50 (μ M)	Selectivity Index (SI)	Reference
β -L-Fd4C	Human Immunodeficiency Virus (HIV)	Not specified	Not specified	Not specified	Not specified	[6]
β -L-Fd4C	Hepatitis B Virus (HBV)	Not specified	Not specified	Not specified	Not specified	[6]

Experimental Protocols

Synthesis of 3'-Deoxy-3'-fluoro-beta-D-xylofuranosyl Nucleosides

This protocol outlines a general synthetic route starting from a protected **Beta-D-Xylofuranose** derivative.

Workflow Diagram:



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Caption: General workflow for the synthesis of 3'-deoxy-3'-fluoro nucleosides.

Protocol:

- Fluorination of Protected Xylofuranose:
 - Dissolve the protected **Beta-D-Xylofuranose** derivative (e.g., with a free 3'-hydroxyl group) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
 - Cool the solution to a low temperature (e.g., -78 °C).
 - Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the 3-deoxy-3-fluoro-xylofuranose derivative.
- Activation of the Anomeric Center:
 - The 3-deoxy-3-fluoro-xylofuranose derivative is converted into a suitable glycosyl donor. A common method is the formation of a 1-O-acetyl derivative by treating the sugar with acetic anhydride in the presence of a catalyst (e.g., a Lewis acid or a strong protic acid).
- Vorbrüggen Glycosylation:

- Suspend the desired nucleobase (e.g., silylated thymine) in an anhydrous solvent (e.g., acetonitrile).
- Add the glycosyl donor and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).
- Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
- Cool the reaction mixture, quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and extract the product.
- Purify the protected nucleoside by column chromatography.
- Deprotection:
 - Remove the protecting groups from the sugar and the nucleobase using appropriate conditions. For example, benzoyl groups can be removed by treatment with methanolic ammonia.
 - Purify the final 3'-deoxy-3'-fluoro nucleoside by crystallization or column chromatography.

Synthesis of β -D-Xylofuranosyl Nucleoside Phosphonates

This protocol outlines the synthesis starting from a commercially available xylofuranose derivative.

Workflow Diagram:



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Caption: General workflow for the synthesis of nucleoside phosphonates.

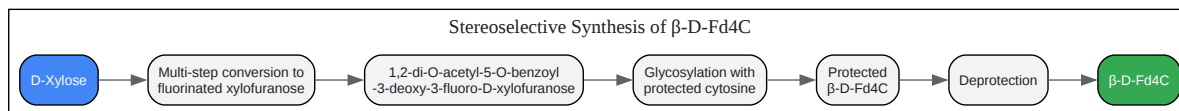
Protocol:

- Protection of 3'- and 5'-Hydroxyl Groups:
 - Protect the 3'- and 5'-hydroxyl groups of 1,2-O-isopropylidene- α -D-xylofuranose using a suitable protecting group, such as benzyl ethers.
- Formation of the Glycosyl Donor:
 - Remove the 1,2-O-isopropylidene group under acidic conditions.
 - Acetylate the anomeric hydroxyl group to form the glycosyl donor.
- Vorbrüggen Glycosylation:
 - Perform a Vorbrüggen glycosylation with the desired silylated nucleobase as described in the previous protocol.
- Deprotection of 3'- and 5'-Hydroxyl Groups:
 - Remove the protecting groups from the 3'- and 5'-positions.
- Phosphonylation:
 - Selectively protect the 5'-hydroxyl group.
 - Introduce the phosphonate moiety at the 3'-position using a suitable phosphonylating agent.
 - Remove the 5'-protecting group to yield the final nucleoside phosphonate.

Stereoselective Synthesis of β -D-Fd4C from D-Xylose

The synthesis of β -D-Fd4C from D-xylose is a multi-step process that involves the stereoselective formation of the desired nucleoside.[4]

Workflow Diagram:



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